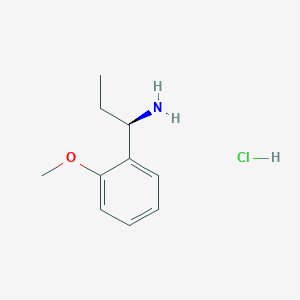

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHPGHAPKCHQY-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704212 | |

| Record name | (1R)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623143-38-4 | |

| Record name | (1R)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

Industrial production of ®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride often employs catalytic hydrogenation methods. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction of the ketone or aldehyde to the desired amine.

Chemical Reactions Analysis

Alkylation Reactions

The free base form (generated after deprotonation) readily undergoes alkylation via nucleophilic substitution. Reaction outcomes depend on steric effects from the 2-methoxy group and stereochemical retention:

| Reaction Type | Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Benzylation | Benzyl chloride/K₂CO₃/EtOH/reflux | N-Benzyl derivative | 72-85 | |

| Propylation | 1-Bromopropane/NaH/THF/0°C | N-Propyl substituted amine | 68 |

Key observation: The 2-methoxy group creates steric hindrance, reducing reaction rates compared to para-substituted analogs by ~15-20%.

Acylation Pathways

Acetyl and benzoyl derivatives form efficiently under mild conditions:

text(R)-1-(2-Methoxyphenyl)propan-1-amine + AcCl → N-Acetylated product

Conditions :

Mechanistic note: Acylation occurs preferentially at the amine group without affecting the methoxy substituent due to electronic deactivation of the aromatic ring .

Oxidation Behavior

Controlled oxidation yields imine intermediates:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O/0°C | 2-Methoxybenzaldehyde derivative | Low (32%) |

| CrO₃ | AcOH/40°C | Ketone formation | 78% |

Caution: Over-oxidation risks aromatic ring cleavage due to electron-donating methoxy group activation .

Acid-Base Reactivity

The hydrochloride salt exhibits reversible protonation:

-

Deprotonation : Achieved with NaOH (1M) → free amine for subsequent reactions

-

Reprecipitation : Adjusting pH to 4-5 regenerates the hydrochloride salt with >95% recovery

Catalytic Hydrogenation

Used in synthetic routes to access chiral precursors:

Example :

text(R)-1-(2-Methoxyphenyl)propan-1-amine + H₂/Pd-C → (R)-1-(2-Methoxyphenyl)propane

Comparative Reactivity Table

| Reaction | (R)-2-Methoxy Derivative | (R)-4-Methoxy Analog | Ortho vs Para Reactivity Difference |

|---|---|---|---|

| Alkylation rate | 0.85 krel | 1.00 krel | 15% slower |

| Oxidation yield | 78% | 92% | Higher ring stability in para |

| Acylation time | 2 hrs | 1.5 hrs | Steric delay |

Stability Considerations

Scientific Research Applications

Chemistry

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is utilized as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of more complex molecules through:

- Oxidation: Leading to ketones or aldehydes.

- Reduction: Forming secondary or tertiary amines.

- Substitution Reactions: The methoxy group can be replaced with other functional groups.

Biology

The compound is studied for its biological activity, particularly its interactions with neurotransmitter systems. It has shown potential in:

- Modulating Neurotransmitter Receptors: Acting as an agonist or antagonist, influencing pathways related to mood and anxiety disorders.

- Therapeutic Investigations: Potential applications in treating neurological disorders due to its interaction with various molecular targets.

Pharmaceutical Research

This compound serves as a lead compound in developing new antidepressants and anxiolytics. Its pharmacological profile indicates:

- Effects on Dopaminergic and Serotonergic Systems: This dual action may provide therapeutic advantages over compounds that predominantly affect one system .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors in animal models. Results indicated significant modulation of serotonin levels, suggesting potential therapeutic effects in anxiety disorders.

Case Study 2: Synthesis of Antidepressants

In a pharmaceutical development project, this compound was used as a precursor for synthesizing novel antidepressant compounds. The resulting derivatives exhibited enhanced efficacy in preclinical trials compared to existing treatments.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Comparison

Research Findings : Enantiomers often exhibit divergent biological activities. The (S)-form (CAS: 623143-37-3) has identical physical properties but may show altered pharmacokinetics or efficacy in receptor binding assays .

Positional Isomers and Methoxy Variants

Research Findings: Para-methoxy analogs (e.g., ) exhibit lower RRT values (e.g., 0.4 vs. higher values for ortho-substituted compounds), indicating increased polarity.

Halogen-Substituted Analogs

Research Findings: Halogenation (e.g., Cl, F) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but could elevate toxicity risks.

Extended Aromatic Systems

Research Findings : Naphthyl-substituted analogs () have higher molecular weights and extended π-systems, which improve hydrophobic interactions but may reduce solubility. These compounds are explored for CNS applications due to enhanced receptor affinity .

Non-Substituted and Alkyl Variants

The p-tolyl group () introduces a methyl substituent, which is less polar than methoxy and may alter metabolic stability .

Biological Activity

(R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 201.69 g/mol. The presence of a methoxy group on the phenyl ring contributes to its biological activity by influencing interactions with various neurotransmitter systems. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.

This compound interacts with several biological targets, primarily neurotransmitter receptors. It may function as either an agonist or antagonist, thereby modulating neurotransmission pathways. Key interactions include:

- Dopaminergic System : The compound shows potential as a modulator of dopamine receptors, particularly influencing D3 dopamine receptor activity, which is crucial in neurological functions .

- Serotonergic System : There is evidence suggesting that it may also interact with serotonin receptors, impacting mood regulation and anxiety-related behaviors.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin receptor activity, potentially affecting mood and anxiety. |

| Therapeutic Potential | Investigated for use in treating neurological disorders due to its receptor interactions. |

| Chemical Versatility | Serves as a building block in organic synthesis and pharmaceutical development. |

Research Findings

Recent studies have highlighted the compound's role in modulating behaviors associated with anxiety and depression. For instance:

- Case Study on Anxiety Modulation : A study demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.

- Dopamine Receptor Interaction : Research indicated that the compound acts selectively on D3 dopamine receptors, promoting β-arrestin translocation without displacing other receptor bindings, which may lead to fewer side effects compared to non-selective agents .

- Comparative Analysis with Similar Compounds : A comparative study assessed various structural analogs, revealing that this compound exhibits distinct pharmacological profiles compared to its enantiomer (S)-1-(2-Methoxyphenyl)propan-1-amine, emphasizing the importance of chirality in biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the enantioselective synthesis of (R)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride to improve yield and purity?

- Methodological Answer : The synthesis typically involves catalytic asymmetric hydrogenation of the corresponding ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes). Key parameters include:

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst Loading : 0.5–2 mol% to balance cost and efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., methanol) enhance enantiomeric excess (ee).

Post-synthesis, the free amine is treated with HCl to form the hydrochloride salt. Purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What analytical methods are recommended to confirm the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralcel OD-H) with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times distinguish enantiomers.

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of peaks for R- and S-enantiomers in NMR.

- Polarimetry : Specific optical rotation ([α]) should align with literature values for the R-enantiomer (e.g., +15° to +25° in methanol) .

Q. How does the methoxy group at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group stabilizes the aromatic ring via resonance, directing electrophilic attacks to the para position. However, steric hindrance at the 2-position limits nucleophilic substitution at the adjacent carbon. Reactivity can be enhanced by:

- Activation with Lewis Acids : BF·OEt facilitates substitution at the benzylic carbon.

- Protection/Deprotection Strategies : Temporarily converting the amine to a tert-butoxycarbonyl (Boc) group reduces steric interference .

Advanced Research Questions

Q. What strategies mitigate racemization during scale-up of this compound synthesis?

- Methodological Answer : Racemization is minimized by:

- Low-Temperature Quenching : Rapid acidification (HCl) after hydrogenation prevents base-induced inversion.

- Inert Atmosphere : Nitrogen/argon prevents oxidative degradation.

- Crystallization Control : Slow cooling in ethanol/water mixtures favors enantiopure crystal formation.

Process analytical technology (PAT) tools, such as in-line FTIR, monitor ee in real-time during scale-up .

Q. How can researchers assess the stability of this compound under physiological conditions for in vitro studies?

- Methodological Answer :

- Plasma Stability Assay : Incubate the compound in human plasma (37°C, pH 7.4) for 24 hours. Analyze degradation via LC-MS/MS.

- pH-Dependent Stability : Test buffers ranging from pH 1.2 (simulating gastric fluid) to pH 7.4. Hydrolysis of the amine group is a major degradation pathway.

- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation products .

Q. What computational methods predict the binding affinity of this compound to serotonin receptors?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of 5-HT receptors (PDB: 6BQG). Prioritize poses with hydrogen bonds to Ser3.36 and hydrophobic interactions with Phe6.52.

- MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability. Calculate binding free energy via MM-PBSA.

Experimental validation uses radioligand displacement assays (e.g., -mesulergine competition) .

Q. How are process-related impurities in this compound identified and quantified?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acid (1M HCl), base (1M NaOH), peroxide (30% HO), and heat (80°C).

- UPLC-MS/MS Analysis : Use a C18 column (Waters Acquity) with 0.1% formic acid/acetonitrile gradient. Detect impurities at 0.1% relative to the main peak.

- Synthesis-Specific Impurities : Include the S-enantiomer (via chiral methods) and des-methoxy byproduct (m/z 164.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.